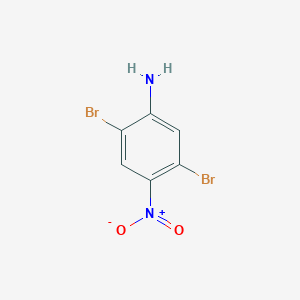

2,5-Dibromo-4-nitroaniline

Overview

Description

2,5-Dibromo-4-nitroaniline is a chemical compound with the molecular formula C6H4Br2N2O2 and a molecular weight of 295.92 . It is a yellow to brown solid and has been used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of 2,5-Dibromo-4-nitroaniline involves several steps. One method uses paranitroaniline as a raw material, pulping in a sulphuric acid medium, adding brominated compound and oxidant for bromination, and directly diazotizing the mixture with the diazotized agent after bromination . Another method involves an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using 2:1 bromide–bromate salts under an aqueous acidic medium at ambient conditions .Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-nitroaniline can be represented by the InChI code 1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 .Chemical Reactions Analysis

The chemical reactions involving 2,5-Dibromo-4-nitroaniline are complex and varied. For example, it has been used in the synthesis of disperse dyes and diphenols-amides .Physical And Chemical Properties Analysis

2,5-Dibromo-4-nitroaniline is a yellow to brown solid with a storage temperature of 2-8°C . Its density is predicted to be 2.177±0.06 g/cm3 .Scientific Research Applications

Synthesis of Azo Disperse Dyes

2,5-Dibromo-4-nitroaniline serves as an important intermediate in the synthesis of azo disperse dyes. A green process has been developed for its preparation from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. This method is notable for being organic solvent-free and for the possibility of recycling the aqueous acidic filtrate without loss of product purity and yield, making it an environmentally friendly approach (Pappula & Adimurthy, 2016).

Crystal Structure and Interactions

The crystal structure of 2,5-Dibromo-4-nitroaniline reveals weak hydrogen bonds between the amino protons of one molecule and the nitro group oxygens of an adjacent molecule. This interaction, coupled with further interactions between oxygen and bromine atoms on neighboring molecules, forms π-stacked two-dimensional layers in the crystal, contributing to the understanding of molecular interactions and stability in solid-state chemistry (Bryant et al., 1998).

Theoretical Investigation of Interactions

A theoretical study using density functional theory (DFT) investigated the characteristics of hydrogen/halogen bonding interactions in 2,5-Dibromo-4-nitroaniline. The study provided insights into the nature of these interactions, which are crucial for understanding the molecular and electronic structure of such compounds. The findings suggest that dispersion forces play a significant role in the stability of halogen bonds, contrary to the common belief that electrostatic forces are primarily responsible (Esrafili, 2013).

Clean Synthesis of Azo Dyes

Research focused on the clean synthesis of disperse azo dyes based on 2,5-Dibromo-4-nitroaniline highlights a method that significantly reduces the environmental impact associated with traditional dye synthesis. This method reduces the use of sulfuric acid and waste inorganic salts, offering a safer and more energy-efficient approach to dye manufacturing (Qiu et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The mode of action of 2,5-Dibromo-4-nitroaniline involves a series of chemical reactions. The compound is synthesized through a multistep process that includes nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs the subsequent reactions to occur at the meta position on the aromatic ring .

Result of Action

2,5-Dibromo-4-nitroaniline is an important intermediate in the synthesis of various compounds . For instance, it is used in the synthesis of PBB 180, a brominated biphenyl that can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .

Action Environment

The action of 2,5-Dibromo-4-nitroaniline can be influenced by various environmental factors. For example, the synthesis of 2,5-Dibromo-4-nitroaniline from 4-nitroaniline is performed under an aqueous acidic medium at ambient conditions . The compound is also stored in a dry environment at 2-8°C to maintain its stability .

properties

IUPAC Name |

2,5-dibromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASSBMCIQLDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457049 | |

| Record name | 2,5-dibromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-nitroaniline | |

CAS RN |

25462-68-4 | |

| Record name | 2,5-dibromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

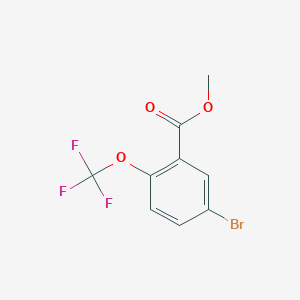

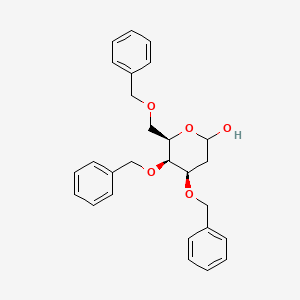

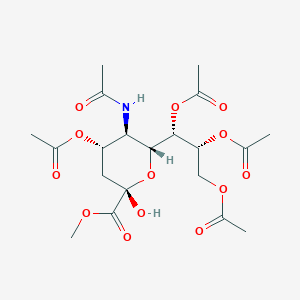

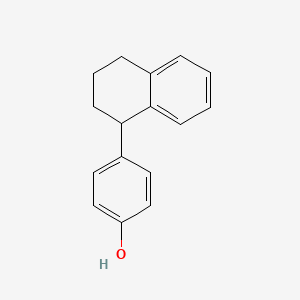

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)